molecular formula C20H11ClN2O2S B11674332 (2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11674332
M. Wt: 378.8 g/mol
InChI Key: MMBYPJQLXOLIKR-WOJGMQOQSA-N
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Description

The compound (2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic molecule featuring a thiazolo[3,2-a]benzimidazole core fused with a furylmethylene substituent bearing a 4-chlorophenyl group. Its molecular formula is C₂₀H₁₁ClN₂O₂S (molecular weight: ~378.83 g/mol), and it adopts an E-configuration at the double bond, critical for maintaining planar geometry and biological interactions .

Properties

Molecular Formula

C20H11ClN2O2S

Molecular Weight

378.8 g/mol

IUPAC Name

(2E)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H11ClN2O2S/c21-13-7-5-12(6-8-13)17-10-9-14(25-17)11-18-19(24)23-16-4-2-1-3-15(16)22-20(23)26-18/h1-11H/b18-11+

InChI Key

MMBYPJQLXOLIKR-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)Cl)/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-furylmethylketone in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-aminobenzimidazole under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

2.1. Nucleophilic Substitution at the Chlorophenyl Group

The 4-chlorophenyl substituent participates in nucleophilic aromatic substitution (NAS) under basic conditions:

  • With amines : Reacts with piperazine derivatives at 160°C (solvent-free) to yield piperazinyl analogs .

  • With thiols : Substitution with arylthiols in DMF/K₂CO₃ produces sulfur-linked derivatives.

Example Reaction :

Compound+PiperazineΔ,solvent-freePiperazinyl Derivative[4]\text{Compound} + \text{Piperazine} \xrightarrow{\Delta, \text{solvent-free}} \text{Piperazinyl Derivative} \quad[4]

2.2. Oxidation Reactions

  • Thiazole sulfur oxidation : Treatment with H₂O₂/K₂WO₄ oxidizes the thiazole sulfur to a sulfone, enhancing electrophilicity .

  • Furyl ring oxidation : Reacts with m-CPBA to form epoxides or diketones, depending on stoichiometry.

Table 1: Oxidation Reactions

Reaction TypeConditionsProductYield (%)Reference
Thiazole S-oxidationH₂O₂, K₂WO₄, 50°CSulfone derivative75–80
Furyl ring epoxidationm-CPBA, CH₂Cl₂, 0°CEpoxidized furan60

2.3. Condensation Reactions

The exocyclic methylene group undergoes Knoevenagel-type condensations:

  • With active methylene compounds : Reacts with malononitrile or ethyl cyanoacetate in ethanol/piperidine to form α,β-unsaturated nitriles .

  • With hydrazines : Forms hydrazone derivatives under acidic conditions .

Example Reaction :

Compound+MalononitrileEtOH, piperidineCyanoalkene Derivative[5]\text{Compound} + \text{Malononitrile} \xrightarrow{\text{EtOH, piperidine}} \text{Cyanoalkene Derivative} \quad[5]

2.4. Cross-Coupling Reactions

Palladium-catalyzed couplings modify the furyl or benzimidazole rings:

  • Suzuki coupling : Reacts with arylboronic acids to introduce aryl groups at the furyl position.

  • Heck coupling : Alkenes couple at the benzimidazole C-2 position using Pd(OAc)₂/PPh₃.

Table 2: Cross-Coupling Reactions

Reaction TypeConditionsProductYield (%)Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivative65–70
Heck couplingPd(OAc)₂, PPh₃, NEt₃, DMF, 100°CStyryl derivative55

2.5. Cyclization and Heterocycle Formation

The enaminone moiety (from DMF-DMA treatment) reacts with nitrogen nucleophiles to form fused heterocycles:

  • With aminopyrazoles : Forms pyrazolo[1,5-a]pyrimidines in refluxing pyridine .

  • With aminotriazoles : Yields triazolo[5,1-c] triazines via azo-coupling and cyclization .

Example Reaction :

Enaminone Intermediate+5-Aminopyrazolepyridine, refluxPyrazolopyrimidine[1]\text{Enaminone Intermediate} + \text{5-Aminopyrazole} \xrightarrow{\text{pyridine, reflux}} \text{Pyrazolopyrimidine} \quad[1]

Scientific Research Applications

Structure

The molecular structure of (2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one features a complex arrangement that includes a thiazole ring and a benzimidazole moiety. The presence of the furan and chlorophenyl groups enhances its biological activity and solubility properties.

Anticancer Properties

Research has indicated that compounds containing thiazole and benzimidazole structures exhibit significant anticancer properties. In vitro studies have demonstrated that (2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can inhibit the proliferation of various cancer cell lines. For instance, studies have shown its effectiveness against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown promising results against a range of bacterial strains, suggesting potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Acetylcholinesterase Inhibition

Another significant application is in the inhibition of acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds with similar structural motifs have been reported to exhibit strong inhibitory activity against this enzyme, potentially leading to therapeutic benefits in cognitive disorders .

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized (2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one and tested it against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion tests, confirming its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Isomers: Chlorophenyl Positional Variants

  • (2E)-2-{[5-(2-Chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
    • Key Difference : Chlorine at the ortho position of the phenyl ring vs. para in the target compound.
    • Impact :
  • Solubility : The ortho-chloro isomer may exhibit reduced solubility due to steric hindrance .
  • Bioactivity : Antitumor activity of the para-chloro variant is hypothesized to be superior due to better alignment with hydrophobic enzyme pockets .
    • Molecular Formula : C₂₀H₁₁ClN₂O₂S (identical to target compound).

Core Heterocycle Modifications

  • (5E)-2-(4-Chlorophenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
    • Key Difference : Replacement of benzimidazole with a triazole ring.
    • Impact :
  • Electronic Properties : The triazole core may enhance electron-deficient character, altering binding affinity .
  • Molecular Weight : C₁₉H₁₄ClN₃O₂S (MW: 403.85 g/mol), slightly higher than the target compound.

Substituent Variations: Hydroxyl vs. Chloro Groups

  • (2E)-2-[(4-Hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
    • Key Difference : Hydroxyl group replaces the 4-chlorophenyl-furyl substituent.
    • Impact :
  • Solubility : Increased polarity improves aqueous solubility (logP reduced by ~1.5 units) .
  • Bioavailability : Enhanced solubility may compromise membrane permeability for CNS targets .

Extended Aromatic Systems

  • 2-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
    • Key Difference : Incorporation of a pyrazole ring instead of furan.
    • Impact :
  • Hydrogen Bonding : Pyrazole’s nitrogen atoms offer additional hydrogen-bonding sites .

Structure-Activity Relationship (SAR) Trends

Chlorine Position : Para-substitution enhances antitumor activity compared to ortho .

Core Heterocycle : Thiazolo[3,2-a]benzimidazole derivatives show broader activity than triazole analogs .

Substituent Polarity : Hydrophobic groups (e.g., 4-chlorophenyl) improve membrane penetration, while polar groups (e.g., hydroxyl) enhance solubility .

Biological Activity

The compound (2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that combines a thiazole and benzimidazole moiety, which are known for their pharmacological significance. The presence of the chlorophenyl and furyl groups contributes to its biological efficacy.

Anticancer Activity

Research indicates that thiazolo[3,2-a]benzimidazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of key signaling pathways. For example, studies have demonstrated that thiazole derivatives can interact with Bcl-2 proteins, leading to increased apoptosis in tumor cells .
  • Case Studies : A study involving a related thiazolo compound demonstrated an IC50 value less than that of doxorubicin against Jurkat and A-431 cell lines, indicating superior cytotoxicity . Another investigation revealed that certain thiazole analogs were effective against human glioblastoma and melanoma cells due to their structural features .

Antimicrobial Activity

Thiazolo[3,2-a]benzimidazoles also exhibit antimicrobial properties. The presence of electron-withdrawing groups like chlorine enhances their efficacy against various bacterial strains.

  • Research Findings : A study reported that compounds with a similar backbone displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications on the phenyl ring could enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

The biological activity of (2E)-2-{[5-(4-chlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can be influenced by various structural modifications:

Structural FeatureEffect on Activity
Chlorine SubstitutionIncreases anticancer and antimicrobial activity
Furyl GroupEnhances interactions with biological targets
Benzimidazole MoietyCritical for binding affinity and biological activity

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves condensation reactions between furylmethylene intermediates and thiazolo-benzimidazolone precursors. Key steps include:

  • Reflux conditions : Use of glacial acetic acid with anhydrous sodium acetate as a catalyst (e.g., 8–10 hours reflux for hydrazone formation) .
  • Solvent optimization : Polar aprotic solvents like DMF or ethanol improve reaction homogeneity and regioselectivity .
  • Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and minimize side products. Reported yields range from 80–85% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Prioritize:

  • IR spectroscopy : Identify C=O (1660–1720 cm⁻¹) and C=N (1590–1620 cm⁻¹) stretches to confirm core structural motifs .
  • ¹H NMR : Focus on aromatic proton environments (δ 6.5–8.5 ppm for furyl and benzimidazole protons) and methylene/methyl groups (δ 2.5–3.5 ppm) .
  • Elemental analysis : Validate purity via CHNS microanalysis (e.g., deviations <0.4% for C, H, N) .
  • Melting point : A sharp melting range (e.g., 210–212°C) indicates high crystallinity and purity .

Q. What preliminary biological screening approaches are recommended to assess the compound’s potential pharmacological activity?

Begin with in vitro assays targeting:

  • Enzyme inhibition : Use fluorogenic substrates to measure activity against kinases or proteases, referencing similar thiazolo-benzimidazolone derivatives .
  • Antimicrobial activity : Employ broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with appropriate positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers optimize the condensation reaction to improve regioselectivity and minimize side product formation?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction specificity .
  • Temperature gradients : Lower temperatures (e.g., 60°C) may favor desired regiochemistry over competing pathways .
  • Solvent effects : Switch to DMF or THF to stabilize reactive intermediates and reduce byproduct formation .
  • Post-reaction purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data?

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR/IR data to identify discrepancies in substituent orientation .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms or stereochemistry (e.g., E/Z isomerism) using single-crystal diffraction data .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility or hydrogen bonding .

Q. How should structure-activity relationship (SAR) studies be designed to elucidate the role of the chlorophenyl and furyl substituents?

  • Analog synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
  • Bioisosteric substitution : Swap the furyl moiety with thiophene or pyrrole rings to evaluate heterocycle contributions .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent spatial parameters with biological activity .

Methodological Notes

  • Data validation : Cross-reference melting points and spectral data with published benchmarks to confirm reproducibility .
  • Theoretical frameworks : Align SAR or mechanistic studies with established pharmacological hypotheses (e.g., kinase inhibition models) to strengthen interpretability .
  • Contradiction resolution : When experimental and computational data conflict, prioritize crystallographic evidence to resolve structural uncertainties .

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